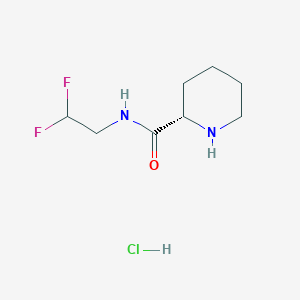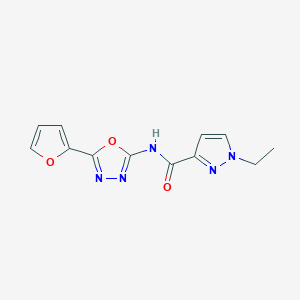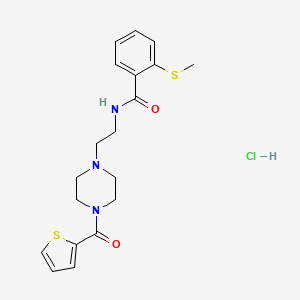![molecular formula C15H13NO2 B2425638 2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one CAS No. 338401-17-5](/img/structure/B2425638.png)
2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 3,4-dihydro-9-arylacridin-1(2H)-ones was synthesized and enaminone function was introduced at the C-2 position using DMFDMA catalyst . Another study reported the synthesis of 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acid derivatives via an one-pot three-component reaction of Meldrum’s acid, arylglyoxals, and β-naphthol .Molecular Structure Analysis
While specific structural analysis of DMABN is not available in the retrieved results, a study on naphtho[2,1-b:6,5-b′]difuran derivatives highlighted the optoelectronic properties of these compounds, suggesting potential applications in organic semiconductors .Chemical Reactions Analysis
In a study, a series of 3,4-dihydro-9-arylacridin-1(2H)-ones was synthesized and enaminone function was introduced at the C-2 position using DMFDMA catalyst . Another study reported the synthesis of 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acid derivatives via an one-pot three-component reaction of Meldrum’s acid, arylglyoxals, and β-naphthol .Physical And Chemical Properties Analysis
The molecular formula of DMABN is C15H13NO2 and it has a molecular weight of 239.274. Further physical and chemical properties are not available in the retrieved results.Scientific Research Applications
Synthesis of Naphtho[2,1-b]furan Derivatives :
- Synthesis techniques for naphthofuran derivatives, including 2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one, have been explored. These derivatives exhibit significant biological activities, particularly against certain bacteria and fungi (El-Wahab et al., 2011).
Antineoplastic Agents Design :
- The compound has been used in the design of antineoplastic agents. Based on the "2-phenylnaphthalene-type" structural pattern, certain derivatives have shown inhibitory action against various cancer cell lines, including leukemia and lung cancer (Cheng et al., 1993).
Spectral Studies :
- Detailed spectral studies, such as NMR, of derivatives of this compound have been conducted to better understand their structure (Cvijin et al., 1998).
Crystal Structure Analysis :
- Investigations into the crystal structure of related compounds have been performed to understand their molecular interactions and stability (Choi et al., 2007).
Synthesis of Fused Pyranones :
- Research has been conducted on using similar compounds in the synthesis of fused pyranones, which have potential applications in medicinal chemistry (Ornik et al., 1990).
Biological Activity Evaluation :
- Various naphthofuran derivatives have been synthesized and evaluated for antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities (Kumaraswamy et al., 2008).
Catalytic Synthesis of Naphthofurans :
- A method for the synthesis of naphtho[2,1-b]furans through a catalytic cascade reaction has been developed, highlighting the practicality of these compounds in organic synthesis (Fan et al., 2016).
Desulfurization Studies :
- The compound's structural analogs have been used in studies of biodesulfurization, a process important in environmental chemistry and petroleum refining (Kirimura et al., 2002).
Future Directions
properties
IUPAC Name |
(2Z)-2-(dimethylaminomethylidene)benzo[e][1]benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-16(2)9-13-15(17)14-11-6-4-3-5-10(11)7-8-12(14)18-13/h3-9H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJQEQYZERVILO-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)C2=C(O1)C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)C2=C(O1)C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820264 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate](/img/structure/B2425555.png)

![ethyl 6-benzyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2425558.png)


![4-benzoyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2425562.png)

![1-(2-Fluoro-6-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2425568.png)


![2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2425574.png)


